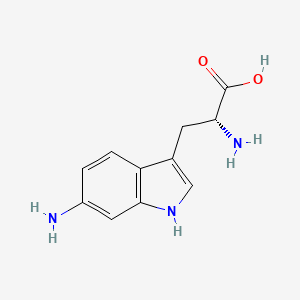
6-Amino-D-tryptophan
概要
説明
6-Amino-D-tryptophan is an amino acid derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is structurally similar to tryptophan but has an additional amino group at the 6th position of the indole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 6-Amino-D-tryptophan can be synthesized through several methods, including chemical modifications of tryptophan. One common approach involves the selective amination of the indole ring of tryptophan using reagents such as nitrous acid or ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce tryptophan derivatives. The compound can then be isolated and purified through various chromatographic techniques.
化学反応の分析
Types of Reactions: 6-Amino-D-tryptophan can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amino group.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Major Products Formed:
Oxidation: Formation of indole-3-acetic acid derivatives.
Reduction: Formation of tryptamine derivatives.
Substitution: Formation of various substituted indoles.
科学的研究の応用
6-Amino-D-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter synthesis and modulation.
Medicine: Investigated for potential therapeutic effects in neurological disorders and mood regulation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用機序
6-Amino-D-tryptophan is structurally similar to other tryptophan derivatives, such as 5-hydroxytryptophan (5-HTP) and tryptamine. its unique amino group at the 6th position distinguishes it from these compounds, potentially leading to different biological activities and applications.
類似化合物との比較
5-Hydroxytryptophan (5-HTP)
Tryptamine
Indole-3-acetic acid (IAA)
生物活性
6-Amino-D-tryptophan (6-Amino-D-Trp) is an analog of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article explores the biological activity of 6-Amino-D-Trp, focusing on its effects in various biological systems, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
6-Amino-D-Trp is a D-enantiomer of tryptophan, featuring an amino group at the 6-position of the indole ring. This modification alters its interaction with biological systems compared to its L-counterpart.
1. Antimicrobial Effects
Research indicates that D-amino acids, including D-tryptophan, exhibit antimicrobial properties. A study demonstrated that D-tryptophan inhibits the growth of enteric pathogens such as Citrobacter rodentium, suggesting a protective role in gut health. The study showed that D-Trp treatment led to a significant reduction in pathogen burden in infected mice, highlighting its potential as a therapeutic agent against gastrointestinal infections .
3. Kynurenine Pathway Modulation
The kynurenine pathway is crucial for tryptophan metabolism, leading to the production of neuroactive metabolites. Research has shown that D-tryptophan can be converted into kynurenine and its derivatives in vivo. This conversion may play a role in modulating neuroinflammation and neuroprotection . The implications for 6-Amino-D-Trp's role in this pathway warrant further investigation, particularly regarding its potential neuroprotective effects.
1. Aryl Hydrocarbon Receptor Activation
D-tryptophan has been implicated in activating the aryl hydrocarbon receptor (AhR), which plays a role in immune responses and gut microbiota interactions. Activation of AhR by D-Trp has been shown to enhance resistance to infections by modulating immune responses . This mechanism may also extend to 6-Amino-D-Trp, influencing gut health and systemic immunity.
2. Gut Microbiome Interaction
D-tryptophan is produced by gut microbiota and can influence microbial composition and function. Its role in shaping the gut microbiome could have downstream effects on host health, including immune modulation and metabolic processes . The specific interactions of 6-Amino-D-Trp with gut microbiota remain an area for future research.
Case Studies
特性
IUPAC Name |
(2R)-2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















